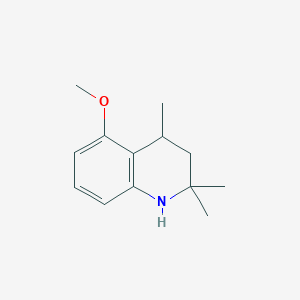

5-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

CAS No.: 1368157-99-6

Cat. No.: VC4570708

Molecular Formula: C13H19NO

Molecular Weight: 205.301

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1368157-99-6 |

|---|---|

| Molecular Formula | C13H19NO |

| Molecular Weight | 205.301 |

| IUPAC Name | 5-methoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline |

| Standard InChI | InChI=1S/C13H19NO/c1-9-8-13(2,3)14-10-6-5-7-11(15-4)12(9)10/h5-7,9,14H,8H2,1-4H3 |

| Standard InChI Key | NLHNXYKKJHCVSX-UHFFFAOYSA-N |

| SMILES | CC1CC(NC2=C1C(=CC=C2)OC)(C)C |

Introduction

Structural Features and Molecular Properties

The compound features a tetrahydroquinoline backbone with a methoxy group at the 5-position and three methyl groups at the 2,2,4-positions. This substitution pattern enhances steric hindrance and electronic effects, influencing its reactivity and interactions with biological targets . Key molecular properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉NO |

| Molecular Weight | 205.30 g/mol |

| SMILES | CC1CC(NC2=C1C(=CC=C2)OC)(C)C |

| InChIKey | NLHNXYKKJHCVSX-UHFFFAOYSA-N |

| Boiling Point | Not reported |

| Melting Point | Not reported |

The methoxy group contributes to hydrogen-bonding potential, while the methyl groups enhance lipophilicity, a critical factor in blood-brain barrier penetration . Computational studies predict a collision cross-section (CCS) of 147.4 Ų for the [M+H]+ ion, suggesting moderate polarity .

| Parameter | Findings |

|---|---|

| Acute Oral Toxicity (Rat) | LD₅₀ > 1,150 µmol/kg |

| Dermal Absorption | ~80% absorption in 24 hours |

| Carcinogenicity | Renal tubule adenomas in male rats |

| Mutagenicity | Negative in Ames test |

Handling precautions include using personal protective equipment (PPE) and avoiding inhalation or skin contact .

Industrial and Research Applications

Material Science

-

Rubber Additives: Tetrahydroquinolines act as anti-ozonants, preventing polymer degradation.

-

Fluorescent Probes: Methoxy-substituted analogs are used in bioimaging due to their Stokes shifts.

Pharmaceutical Development

-

Lead Compound Optimization: Modifications at the 5-methoxy and 2,2,4-methyl positions are explored to enhance bioavailability .

Comparative Analysis with Analogous Compounds

Future Research Directions

-

Synthetic Optimization: Developing stereoselective routes for large-scale production .

-

In Vivo Toxicology Studies: Assessing chronic exposure risks and organ-specific toxicity .

-

Mechanistic Studies: Elucidating interactions with neurological targets like MAO-B .

-

Formulation Development: Enhancing solubility via salt formation or nanoencapsulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume